

Application Note: Structural Elucidation and Stereochemical Assignment of (R)-paliperidone using NMR Spectroscopy

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Compound of Interest

Compound Name: (R)-paliperidone

CAS No.: 130049-85-3

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Abstract

This application note provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural verification and stereochemical determination of **(R)-paliperidone**, a critical atypical antipsychotic agent. We present a multi-tiered analytical workflow, beginning with one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR for unambiguous confirmation of the molecular scaffold. Subsequently, a detailed protocol for the determination of enantiomeric purity and the assignment of the absolute configuration of the chiral secondary alcohol at the C9 position is outlined, employing the modified Mosher's method. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of chiral pharmaceutical compounds like **(R)-paliperidone**.

Introduction: The Significance of Stereochemistry in Paliperidone

Paliperidone, the primary active metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, making it an effective treatment for schizophrenia and schizoaffective disorder.^{[1][2]} Its chemical structure is characterized by a benzisoxazole moiety linked to a piperidine ring, which in turn is connected to a tetrahydropyrido[1,2-a]pyrimidin-4-

one system.[3] This latter fused ring system contains a single stereocenter at the C9 position, bearing a hydroxyl group.

The specific three-dimensional arrangement of atoms, or stereochemistry, at this chiral center is paramount, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4] For paliperidone, the therapeutic activity is primarily associated with the (R)-enantiomer. Therefore, robust and reliable analytical methods are required to not only confirm the chemical identity but also to unequivocally establish the absolute configuration and enantiomeric purity of the active pharmaceutical ingredient (API). NMR spectroscopy is an exceptionally powerful tool for this purpose, providing detailed information about molecular structure and stereochemistry.[5][6]

Foundational Structural Verification: 1D and 2D NMR Analysis

A complete and unambiguous assignment of all proton and carbon signals is the foundational step in the structural analysis of paliperidone.[3] This is achieved through a combination of 1D and 2D NMR experiments.

One-Dimensional NMR: ^1H and ^{13}C Spectra

The ^1H NMR spectrum provides initial information on the number and types of protons present. For paliperidone, the aromatic region (typically δ 7.0-8.0 ppm) will show signals corresponding to the protons on the benzisoxazole ring system, while the aliphatic region (δ 1.5-4.5 ppm) will contain the more complex, overlapping signals from the piperidine and tetrahydropyridopyrimidinone moieties.[3][7]

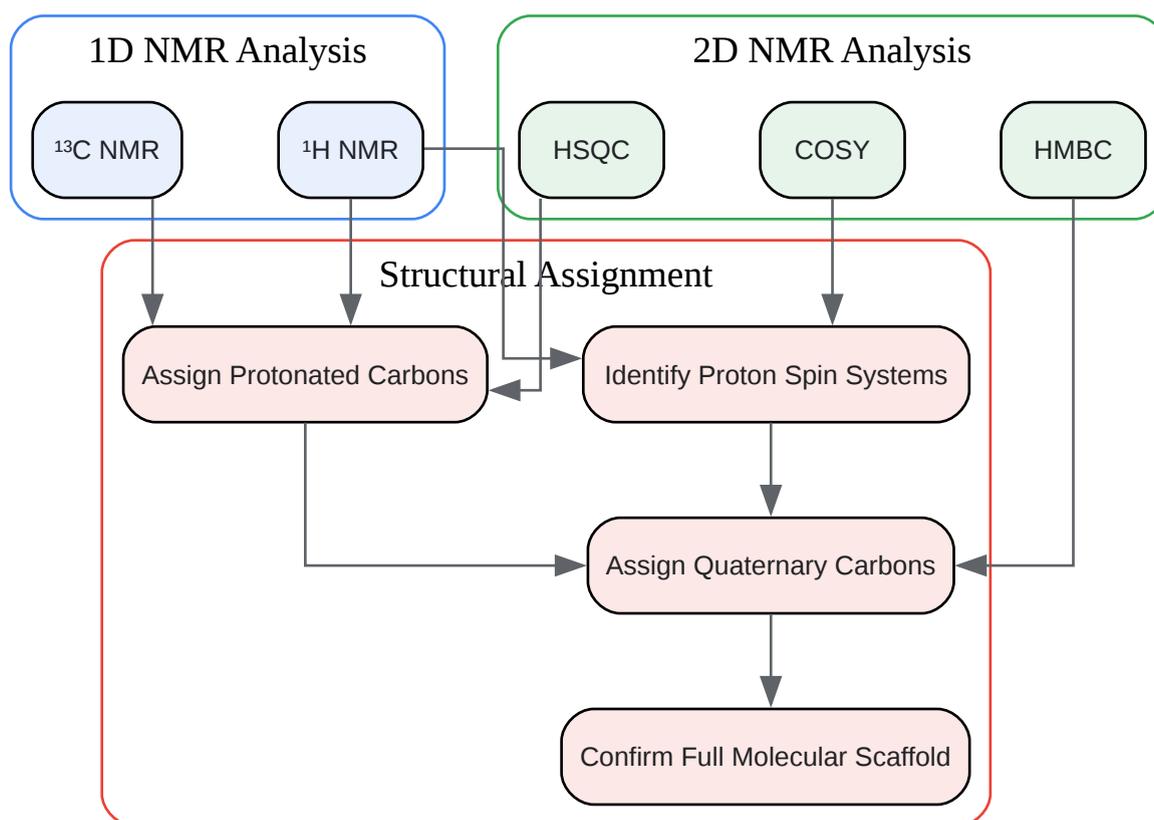
The ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the C2-symmetry in the piperidine ring, some carbon signals will represent two equivalent carbons, leading to higher intensity peaks.[7] The presence of a fluorine atom will also induce splitting of nearby carbon signals.[7]

Two-Dimensional NMR: Establishing Connectivity

To resolve ambiguities from 1D spectra, a suite of 2D NMR experiments is employed to map out the bonding network of the molecule.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (2J and 3J couplings). This is crucial for tracing out the proton spin systems within the individual ring structures.[8]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon signals.[9]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems and assigning quaternary (non-protonated) carbons, thus piecing together the entire molecular skeleton.[9]

The logical workflow for this foundational analysis is depicted below.



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Figure 1: Workflow for Achiral Structural Elucidation.

Expected NMR Data for Paliperidone

The following table summarizes the expected chemical shifts for key nuclei in paliperidone, based on literature data.[7][9] Note that exact values may vary depending on the solvent and concentration.

Atom(s)	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Key Correlations (HMBC)
Benzisoxazole Aromatic	~7.1 - 7.9	~110 - 165	Protons correlate to quaternary carbons of the fused rings.
Piperidine CH ₂	~2.0 - 3.5	~30 - 54	Protons correlate to adjacent piperidine carbons and the benzisoxazole C.
Ethyl Linker CH ₂	~2.5 - 2.9	~22, ~57	Protons correlate to piperidine N-adjacent carbons and pyrimidinone C.
Tetrahydropyrido CH ₂	~1.8 - 4.0	~20 - 45	Complex overlapping region, resolved by 2D NMR.
C9-H (Chiral Center)	~4.5	~65	Correlates to adjacent carbons in the tetrahydropyridinone ring.
C=O (Carbonyl)	-	~163	Correlates to adjacent CH ₂ and CH ₃ protons.
C-CH ₃	~2.1	~18	Correlates to the olefinic and carbonyl carbons in the pyrimidinone ring.

Protocol 1: General Structure Verification of Paliperidone

Objective: To confirm the chemical structure of a paliperidone sample using a standard suite of NMR experiments.

Materials:

- Paliperidone sample (~15-20 mg)
- Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)
- 5 mm NMR tubes
- NMR Spectrometer (≥ 400 MHz recommended)

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 15-20 mg of the paliperidone sample into a clean, dry vial.
 - Add ~0.6 mL of deuterated solvent (e.g., CDCl_3) to dissolve the sample. Vortex briefly to ensure complete dissolution.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup & Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum (proton-decoupled).

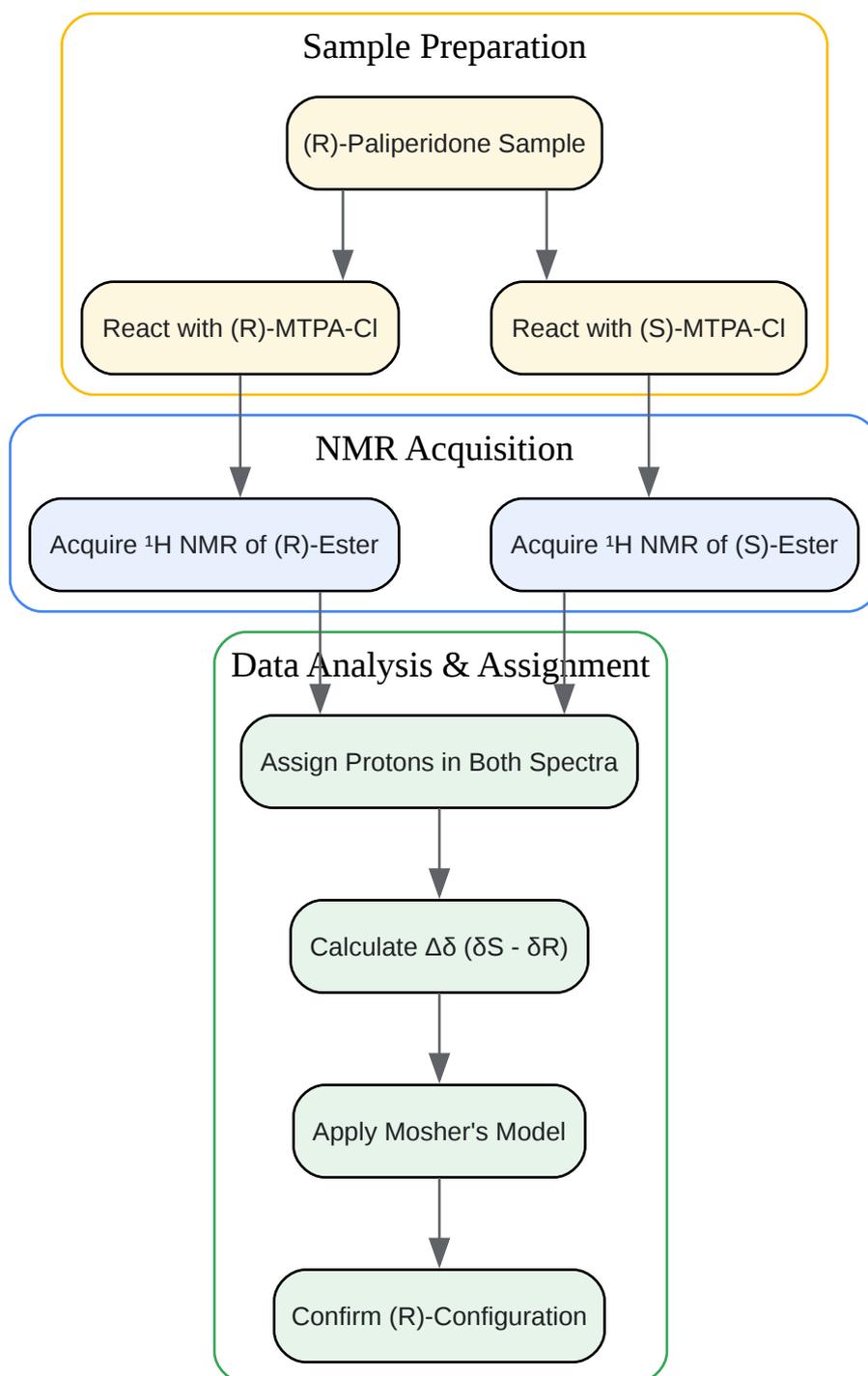
- Acquire a 2D ^1H - ^1H COSY spectrum.
- Acquire a 2D ^1H - ^{13}C HSQC spectrum (optimized for $^1\text{JCH} \approx 145$ Hz).
- Acquire a 2D ^1H - ^{13}C HMBC spectrum (optimized for $n\text{JCH} \approx 8$ Hz).
- Data Processing & Analysis:
 - Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
 - Reference the ^1H and ^{13}C spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the ^1H NMR spectrum to determine relative proton counts.
 - Analyze the COSY spectrum to identify coupled proton networks.
 - Use the HSQC spectrum to assign protons to their directly attached carbons.
 - Use the HMBC spectrum to establish long-range correlations and connect the molecular fragments.
 - Compare the assigned chemical shifts and connectivity map with the known structure of paliperidone and reference data.[\[7\]](#)[\[9\]](#)

Stereochemical Analysis: Confirming the (R)-Configuration

While standard NMR can confirm the molecular scaffold, it cannot differentiate between enantiomers. To determine the absolute configuration and enantiomeric excess (e.e.), a chiral auxiliary must be introduced to create diastereomers, which are distinguishable by NMR.[\[2\]](#) The modified Mosher's method is a robust and widely accepted technique for secondary alcohols like the one in paliperidone.[\[1\]](#)[\[10\]](#)

Principle of the Mosher's Ester Analysis

The method involves derivatizing the chiral alcohol (paliperidone) with both enantiomers of a chiral derivatizing agent, typically α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[6] The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding effect on the protons of the paliperidone scaffold. By comparing the ^1H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences ($\Delta\delta = \delta\text{S} - \delta\text{R}$) emerges. The sign of these $\Delta\delta$ values for protons on either side of the newly formed ester plane allows for the unambiguous assignment of the absolute configuration of the alcohol.[11]



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Figure 2: Workflow for Chiral Purity and Configuration Analysis.

Protocol 2: Determination of Absolute Configuration and Enantiomeric Purity

Objective: To determine the absolute configuration and measure the enantiomeric excess of an **(R)-paliperidone** sample using the modified Mosher's ester method.

Materials:

- **(R)-paliperidone** sample (~2-3 mg per reaction)
- (R)-(-)- α -Methoxy- α -trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl]
- (S)-(+)- α -Methoxy- α -trifluoromethylphenylacetyl chloride [(S)-MTPA-Cl]
- Anhydrous deuterated pyridine (Pyridine- d_5) or anhydrous $CDCl_3$
- 4-(Dimethylamino)pyridine (DMAP) as a catalyst
- Two clean, dry 5 mm NMR tubes
- Anhydrous conditions (glove box or nitrogen atmosphere recommended for reagent handling)

Methodology:

- Preparation of the (S)-MTPA Ester (Tube 1):
 - In a dry vial, dissolve ~2-3 mg of the paliperidone sample in ~0.6 mL of anhydrous pyridine- d_5 .
 - Add a catalytic amount of DMAP.
 - Add a slight molar excess (~1.2 equivalents) of (S)-MTPA-Cl to the solution.
 - Agitate the mixture gently and allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC or LC-MS if necessary).
 - Transfer the reaction mixture directly to an NMR tube.

- Preparation of the (R)-MTPA Ester (Tube 2):
 - Repeat step 1 in a separate vial and NMR tube using (R)-MTPA-Cl.
- NMR Data Acquisition:
 - Acquire a high-resolution ^1H NMR spectrum for each of the two diastereomeric ester samples. Ensure identical acquisition parameters for both samples.
- Data Processing and Analysis:
 - Process both spectra identically.
 - Carefully assign the proton signals for both diastereomers. 2D NMR (COSY) may be necessary if assignments are not straightforward.
 - Create a table of chemical shifts for assigned protons (Li and Ri) on both sides of the C9 carbinol center.
 - Calculate the chemical shift difference: $\Delta\delta = \delta\text{S} - \delta\text{R}$ for each pair of assigned protons.
 - Configuration Assignment: According to the Mosher model, protons on one side of the MTPA ester plane will have positive $\Delta\delta$ values, while those on the other side will have negative $\Delta\delta$ values. Compare this pattern to the expected model for an (R)-alcohol to confirm the absolute configuration.
 - Enantiomeric Purity (e.e.) Calculation: If the starting material contains the minor (S)-enantiomer, the ^1H NMR spectrum of the (S)-MTPA ester will also show a small set of signals corresponding to the (S,S)-diastereomer. The e.e. can be calculated by integrating a well-resolved signal from the major (R,S)-diastereomer and the corresponding signal from the minor (S,S)-diastereomer.
 - e.e. (%) = $[(\text{Integral_major} - \text{Integral_minor}) / (\text{Integral_major} + \text{Integral_minor})] * 100$

Conclusion

NMR spectroscopy provides a definitive and comprehensive analytical platform for the structural characterization of **(R)-paliperidone**. The synergistic use of 1D and 2D NMR

techniques enables the complete and unambiguous assignment of the molecular scaffold, serving as a robust identity test. Furthermore, the application of chiral derivatizing agents, exemplified by the Mosher's ester protocol, allows for the precise determination of the absolute configuration at the C9 stereocenter and the quantification of enantiomeric purity. These methods, when properly validated, are indispensable for ensuring the quality, safety, and efficacy of **(R)-paliperidone** in pharmaceutical development and manufacturing, aligning with the stringent requirements of regulatory agencies.

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